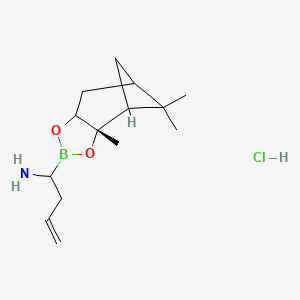
(R)-Boroalg(+)-pinanediol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Boroalg(+)-pinanediol hydrochloride is a chiral boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boroalg(+)-pinanediol hydrochloride typically involves the reaction of a boronic acid with pinanediol. The process begins with the formation of a boronic ester, which is then converted into the desired hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of ®-Boroalg(+)-pinanediol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-Boroalg(+)-pinanediol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Organoboron compounds with new carbon-boron bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Boroalg(+)-pinanediol hydrochloride is used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is employed in the synthesis of boron-containing biomolecules. These biomolecules are studied for their potential use in boron neutron capture therapy, a targeted cancer treatment.
Medicine
In medicinal chemistry, ®-Boroalg(+)-pinanediol hydrochloride is used to develop boron-based drugs. These drugs exhibit unique properties, such as enhanced stability and bioavailability, making them promising candidates for treating various diseases.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and catalysts. Its stability and reactivity make it an ideal component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-Boroalg(+)-pinanediol hydrochloride involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical transformations, where the compound serves as a catalyst or a reactant.
Comparación Con Compuestos Similares
Similar Compounds
Pinacol boronic ester: Another boronic ester with similar stability and reactivity.
Phenylboronic acid: A boronic acid derivative used in similar applications.
Methylboronic acid: A simpler boronic acid with comparable reactivity.
Uniqueness
®-Boroalg(+)-pinanediol hydrochloride stands out due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its stability and versatility also make it a preferred choice in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C14H25BClNO2 |
|---|---|
Peso molecular |
285.62 g/mol |
Nombre IUPAC |
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h5,9-12H,1,6-8,16H2,2-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
Clave InChI |
CHFNOPSAXRAGSD-QGRIBYALSA-N |
SMILES isomérico |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC=C)N.Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


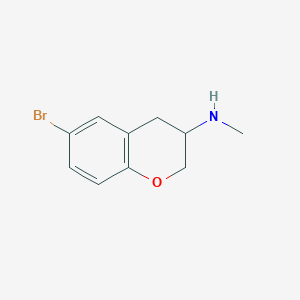
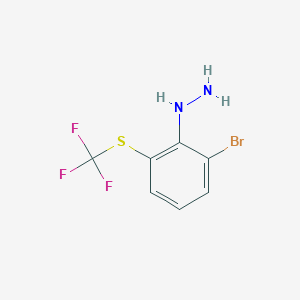
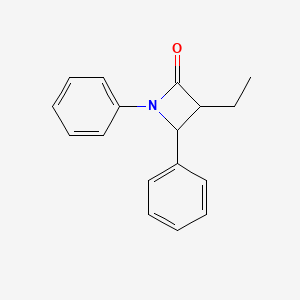
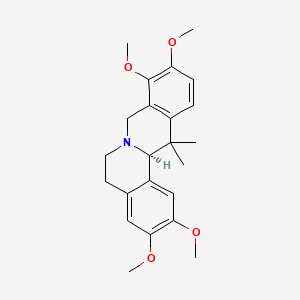

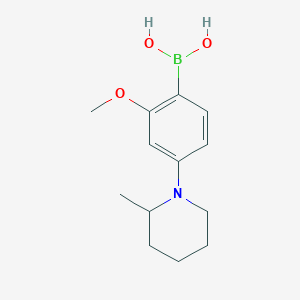
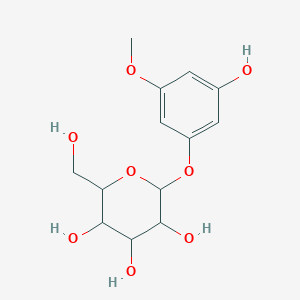
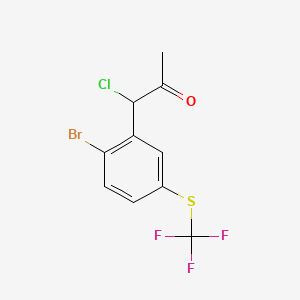
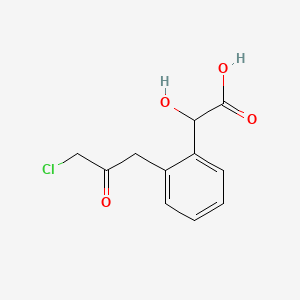
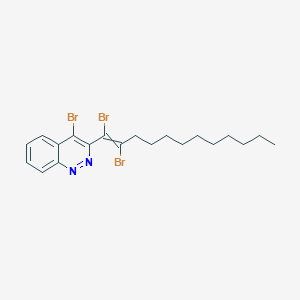
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
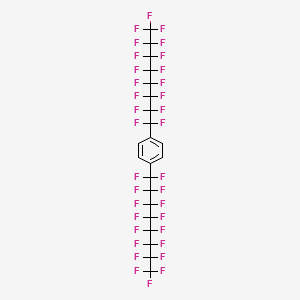
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)

